Enzymatic 5′-O-Benzoylation: Deoxy vs. Ribonucleoside
A mild enzymatic procedure using Novozym 435 lipase achieves regioselective 5′-O-benzoylation of 2′-deoxynucleosides with high specificity, demonstrating that the 5′-O-benzoyl group can be installed without protecting the 3′-hydroxyl. While the target compound 5′-O-benzoylcytidine is a ribonucleoside rather than a 2′-deoxynucleoside, this enzymatic methodology establishes the feasibility of regioselective 5′-O-acylation and provides a benchmark for comparing synthetic routes to protected cytidine derivatives [1].
| Evidence Dimension | Regioselective acylation of nucleoside hydroxyls |
|---|---|
| Target Compound Data | 5′-O-benzoylation of ribonucleoside cytidine achievable via chemical protection/deprotection sequences [2] |
| Comparator Or Baseline | 2′-Deoxynucleosides: enzymatic 5′-O-benzoylation with Novozym 435 lipase yields >90% regioselectivity for primary hydroxyl |
| Quantified Difference | Enzymatic route eliminates need for 3′-OH protection; ribonucleoside with vicinal 2′,3′-diol requires orthogonal protection strategy |
| Conditions | Novozym 435 lipase, organic solvent, benzoyl donor [1] |
Why This Matters
Procurement of 5′-O-benzoylcytidine as a pre-protected building block bypasses the need for in-house enzymatic optimization and ensures defined regiochemistry for subsequent 2′- or 3′-derivatization.
- [1] Vicente Miguel Gotor Santamaría, Yogesh S. Sanghvi, Miguel Ferrero Fuertes, Susana Fernández González, J. García. A mild, efficient and regioselective enzymatic procedure for 5′-O-benzoylation of 2′-deoxynucleosides. Tetrahedron Letters, 2004. View Source
- [2] Oligoribonucleotide Synthesis. II. Preparation of 2′-O-tetrahydropyranyl Derivatives of Adenosine and Cytidine. 5′-O-Dibenzoylcytidine preparation from cytidine via orthoacetate protection. View Source
